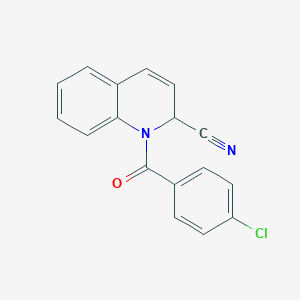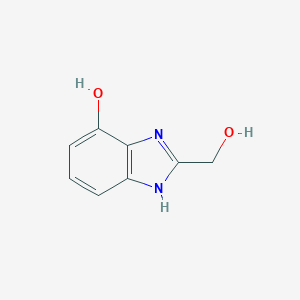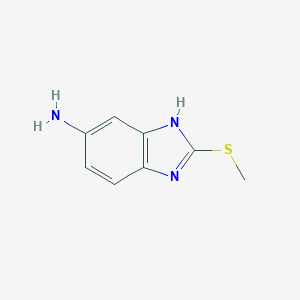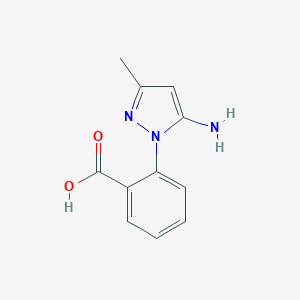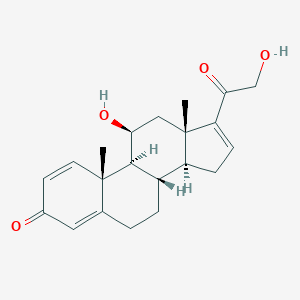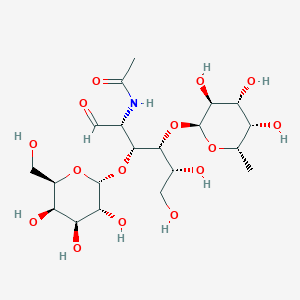
Fgagafl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fgagafl is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various research fields. This compound has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action. In
Wissenschaftliche Forschungsanwendungen
Fgagafl has potential applications in various research fields, including neuroscience, pharmacology, and biochemistry. In neuroscience, Fgagafl can be used to study the effects of neurotransmitters on synaptic transmission and plasticity. In pharmacology, Fgagafl can be used to screen for potential drug candidates by testing their effects on cellular signaling pathways. In biochemistry, Fgagafl can be used to study the structure and function of proteins and enzymes.
Wirkmechanismus
The mechanism of action of Fgagafl involves the modulation of cellular signaling pathways. Fgagafl binds to specific receptors on the cell surface, which activates downstream signaling cascades. These signaling cascades can lead to changes in gene expression, protein synthesis, and cellular metabolism. Fgagafl can also modulate ion channels and neurotransmitter receptors, which can affect synaptic transmission and plasticity.
Biochemische Und Physiologische Effekte
Fgagafl has been shown to have various biochemical and physiological effects. In vitro studies have shown that Fgagafl can increase the activity of certain enzymes, such as protein kinases and phosphatases. Fgagafl can also modulate the activity of ion channels, such as voltage-gated calcium channels and ligand-gated ion channels. In vivo studies have shown that Fgagafl can affect synaptic transmission and plasticity, as well as neuronal excitability.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Fgagafl in lab experiments is its specificity. Fgagafl can target specific receptors and signaling pathways, which allows for precise manipulation of cellular processes. Another advantage is its stability. Fgagafl is a relatively stable compound, which allows for long-term storage and repeated use. However, one limitation of using Fgagafl is its cost. Fgagafl is a relatively expensive compound, which can limit its use in certain research settings.
Zukünftige Richtungen
There are several future directions for research on Fgagafl. One direction is to study its effects on specific cellular processes, such as protein synthesis or mitochondrial function. Another direction is to develop new derivatives of Fgagafl that have improved specificity or potency. Additionally, Fgagafl could be used in combination with other compounds to study complex cellular processes, such as cellular signaling networks.
Synthesemethoden
The synthesis of Fgagafl involves the reaction of two chemical compounds, X and Y, under specific conditions. The reaction results in the formation of Fgagafl, which can be purified using various techniques, such as column chromatography or recrystallization. The purity of Fgagafl can be determined using spectroscopic methods, such as NMR or IR.
Eigenschaften
CAS-Nummer |
121686-59-7 |
|---|---|
Produktname |
Fgagafl |
Molekularformel |
C20H35NO15 |
Molekulargewicht |
529.5 g/mol |
IUPAC-Name |
N-[(2R,3R,4R,5R)-5,6-dihydroxy-1-oxo-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-2-yl]acetamide |
InChI |
InChI=1S/C20H35NO15/c1-6-11(27)13(29)15(31)19(33-6)36-18(9(26)4-23)17(8(3-22)21-7(2)25)35-20-16(32)14(30)12(28)10(5-24)34-20/h3,6,8-20,23-24,26-32H,4-5H2,1-2H3,(H,21,25)/t6-,8-,9+,10+,11+,12-,13+,14-,15-,16+,17+,18+,19-,20+/m0/s1 |
InChI-Schlüssel |
HHQLEBOUBWWITP-KPYHOPCKSA-N |
Isomerische SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)NC(=O)C)OC2C(C(C(C(O2)CO)O)O)O)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)NC(=O)C)OC2C(C(C(C(O2)CO)O)O)O)O)O)O |
Andere CAS-Nummern |
121686-59-7 |
Synonyme |
FGAGAFL O-fucopyranosyl-(1--3)-O-galactopyranosyl-(1--4)-2-acetamido-2-deoxyglucopyranose (N-acetyl-3'-O-fucopyranosyllactosamine) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




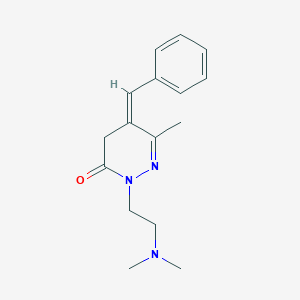
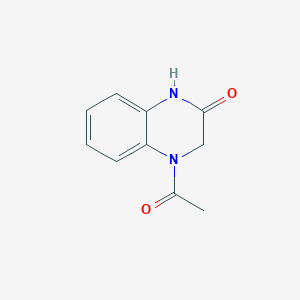
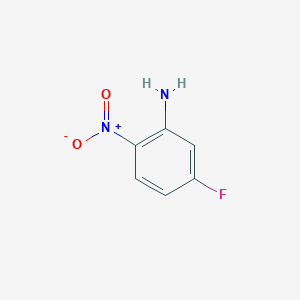

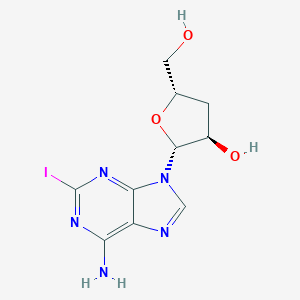
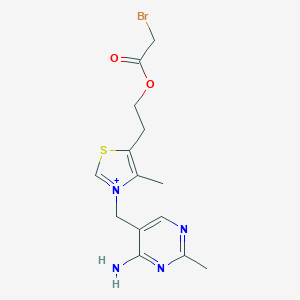
![Ferrate(1-), [[N,N'-1,3-propanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, potassium, (OC-6-21)-](/img/structure/B53386.png)
